molecular formula C8H11N B1335104 Di-but-2-ynyl-amine CAS No. 53146-06-8

Di-but-2-ynyl-amine

Cat. No.: B1335104
CAS No.: 53146-06-8
M. Wt: 121.18 g/mol
InChI Key: NSSUYRUVVPJZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-but-2-ynyl-amine, also known as N,N-di(but-2-yn-1-yl)amine, is an organic compound with the molecular formula C8H11N. It is characterized by the presence of two but-2-ynyl groups attached to a central amine nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-but-2-ynyl-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with but-2-ynyl halides. For instance, the reaction of but-2-ynyl bromide with a secondary amine under basic conditions can yield this compound. The reaction typically requires a solvent such as acetonitrile and a base like sodium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Di-but-2-ynyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Di-but-2-ynyl-amine is unique due to the presence of two but-2-ynyl groups, which confer distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry for constructing novel compounds and materials .

Biological Activity

Di-but-2-ynyl-amine (DBYA), a compound characterized by its unique molecular structure featuring two butynyl groups and two amine functionalities, has garnered attention in various fields of scientific research. This article explores the biological activity of DBYA, focusing on its potential applications in medicinal chemistry, pharmacology, and organic synthesis.

Chemical Structure and Properties

This compound is a diamine with the following structural formula:

H2NCCCCNH2\text{H}_2N-\text{C}\equiv \text{C}-\text{C}\equiv \text{C}-\text{NH}_2

The presence of terminal alkyne groups (C≡C) makes DBYA a candidate for click chemistry reactions, which are valued for their efficiency in synthesizing complex molecules. The dual amine groups suggest potential roles as chelating agents or building blocks for polymer synthesis.

2. Monoamine Oxidase Inhibition

DBYA's structural characteristics align it with compounds that inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. A study highlighted that modifications in similar compounds led to increased selectivity for MAO-B over MAO-A, indicating that DBYA could be explored for neuroprotective applications . The inhibition of MAO-B is particularly relevant in treating neurodegenerative disorders.

3. Potential Anticancer Activity

Preliminary investigations into related alkynes have suggested anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The cytotoxicity of these compounds against various cancer cell lines indicates that DBYA could be evaluated for similar effects .

Table 1: Summary of Biological Activities of this compound and Related Compounds

Activity Effect Reference
AntioxidantPotential scavenging ability
Anti-inflammatoryInhibition of inflammatory pathways
MAO-B InhibitionIncreased selectivity observed
AnticancerInduction of apoptosis

The biological activity of DBYA can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The amine groups can act as ligands, modulating receptor activity.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters like dopamine.
  • Cellular Uptake : The alkyne groups may enhance membrane permeability, facilitating cellular uptake and enhancing biological efficacy .

Properties

IUPAC Name

N-but-2-ynylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSUYRUVVPJZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389850
Record name Di-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53146-06-8
Record name Di-but-2-ynyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.